molecular formula C11H9ClN2 B1646031 5-(2-Chlorophenyl)pyridin-2-amine

5-(2-Chlorophenyl)pyridin-2-amine

Cat. No.: B1646031
M. Wt: 204.65 g/mol
InChI Key: IYEZYIQUFDKFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorophenyl)pyridin-2-amine is a useful research compound. Its molecular formula is C11H9ClN2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

5-(2-chlorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9ClN2/c12-10-4-2-1-3-9(10)8-5-6-11(13)14-7-8/h1-7H,(H2,13,14)

InChI Key

IYEZYIQUFDKFOV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CN=C(C=C2)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 70 mg (0.06 mmol) of tetrakis(triphenylphosphine) palladium(0) in benzene (4 ml) was treated at RT under an argon atmosphere successively with 0.35 g (2 mmol) of 2-amino-5-bromo-pyridine, 2.2 ml (4.4 mmol) of 2 M aqueous Na2CO3 solution, 0.34 g (2.2 mmol) of 2-chlorophenylboronic acid in ethanol (1 ml) and heated to reflux for 24 h. The reaction mixture was cooled and partitioned between EtOAc and water. The layers were separated, the organic layer dried over sodium sulphate and concentrated in vacuo. The residue was applied to a silica gel column with EtOAc as eluent. Combination of the purified fractions and concentration in vacuo gave 0.4 g (98%) of the desired 5-(2-chloro-phenyl)-pyridin-2-ylamine as white crystalline solid. ISP mass spectrum, m/e: 205.1 (M+1 calculated for C11H9ClN2: 205).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
70 mg
Type
catalyst
Reaction Step Two

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